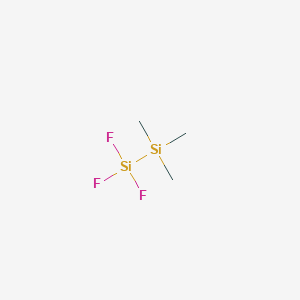
1,1,1-Trifluoro-2,2,2-trimethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2,2,2-trimethyldisilane is a compound of significant interest in the field of chemistry due to its unique structural and chemical properties. It is characterized by the presence of trifluoromethyl and trimethylsilyl groups attached to a disilane backbone. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific disciplines.
Métodos De Preparación
The synthesis of 1,1,1-trifluoro-2,2,2-trimethyldisilane typically involves the reaction of trimethylsilyl chloride with trifluoromethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
1,1,1-Trifluoro-2,2,2-trimethyldisilane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silicon-containing products.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-2,2,2-trimethyldisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it useful in the development of novel biomaterials and as a tool for studying biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,1,1-trifluoro-2,2,2-trimethyldisilane exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethyl and trimethylsilyl groups influence the reactivity and stability of the compound, allowing it to interact with a wide range of molecular targets and pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-2,2,2-trimethyldisilane can be compared with other similar compounds, such as:
1,1,1-Trichloro-2,2,2-trimethyldisilane: Similar in structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
1,1,1-Tribromo-2,2,2-trimethyldisilane: Contains bromine atoms, which also affect its chemical behavior and uses.
1,1,1-Trimethyldisilane: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct reactivity and stability compared to its halogenated counterparts.
Propiedades
Número CAS |
64809-82-1 |
|---|---|
Fórmula molecular |
C3H9F3Si2 |
Peso molecular |
158.27 g/mol |
Nombre IUPAC |
trifluoro(trimethylsilyl)silane |
InChI |
InChI=1S/C3H9F3Si2/c1-7(2,3)8(4,5)6/h1-3H3 |
Clave InChI |
XIUVRANLWCUAIW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


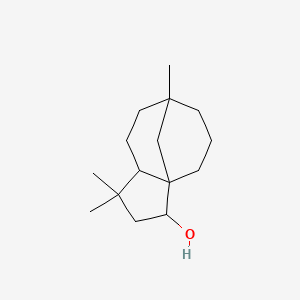
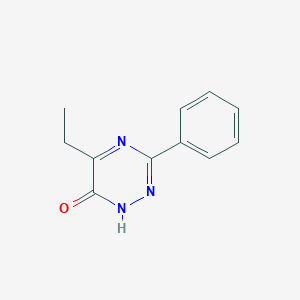
![N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14502671.png)
![2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol](/img/structure/B14502682.png)
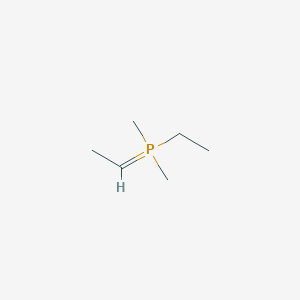
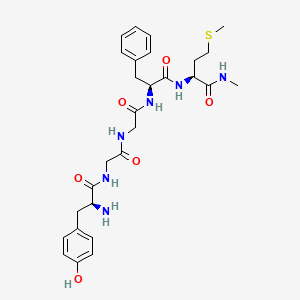
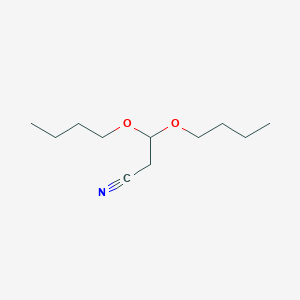
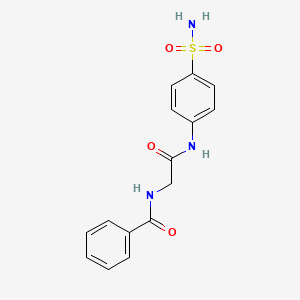
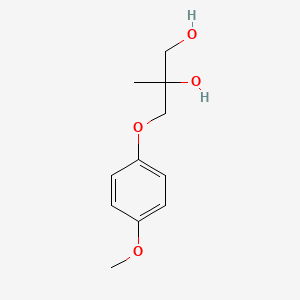
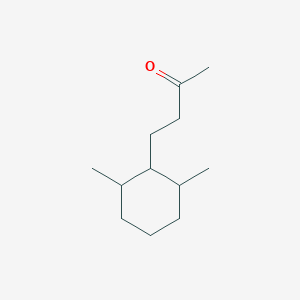
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
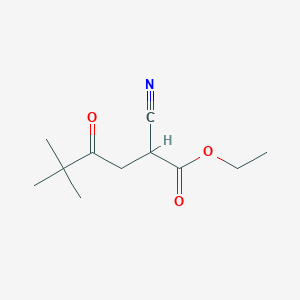
![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)
![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
